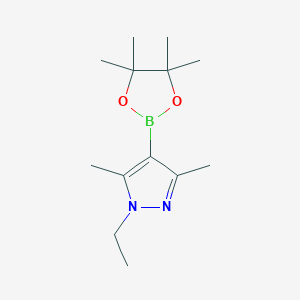

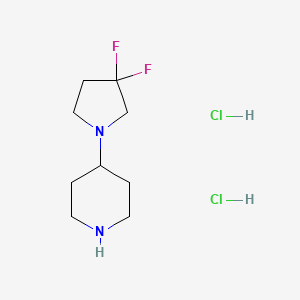

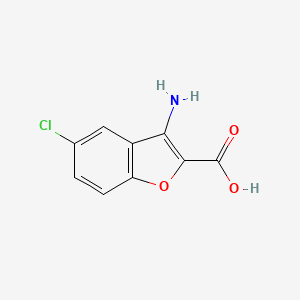

![molecular formula C7H4F3N3 B1395970 5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine CAS No. 1020033-87-7](/img/structure/B1395970.png)

5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine

Descripción general

Descripción

“5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine” is a type of imidazo[1,2-a]pyrimidine . Imidazo[1,2-a]pyrimidines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles . They have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyrimidines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Aplicaciones Científicas De Investigación

Pharmaceuticals

5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine derivatives have been identified as valuable scaffolds in pharmaceutical chemistry. They are linked to the pharmacological activity of various drugs, including anticancer agents, anxiolytic drugs, and anti-inflammatory pharmaceuticals . The structural pattern of this compound is found in medications such as divaplon and fasiplon, which exhibit a range of biological activities including antifungal, antimicrobial, antiviral, and anxiolytic properties .

Materials Science

In the realm of materials science, this compound serves as a versatile scaffold. It has been utilized in the development of new synthetic methods and illustrates its reactivity for the creation of multifarious biological activities . Its potential in materials science is also underscored by its use in the synthesis of imidazo[1,2-a]pyridines, which are recognized for their structural character and applications in this field .

Optoelectronic Devices

The imidazo[1,2-a]pyrimidine core is instrumental in the development of optoelectronic devices. Its derivatives are used as emitters for confocal microscopy and imaging, highlighting its role in technological applications that require stable and luminescent compounds .

Sensors

Imidazo[1,2-a]pyrimidine-based compounds have been developed as fluorescent probes for sensing applications. They exhibit highly sensitive and selective fluorescent sensing capabilities, which are crucial for detecting various ions and molecules in complex environments .

Anti-Cancer Drugs

Novel imidazo[1,2-a]pyridine derivatives have been discovered as covalent anticancer agents. These compounds have shown promise in treating cancers by utilizing a scaffold hopping strategy to explore their potential for the development of covalent inhibitors .

Confocal Microscopy

Derivatives of 5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine have been reported as emitters for confocal microscopy. Their photophysical properties make them suitable candidates for imaging applications, where they can be used to visualize biological processes with high resolution .

Imaging

The unique photophysical properties of imidazo[1,2-a]pyrimidine derivatives make them excellent candidates for imaging applications. They are used in chemical biology and coordination chemistry, where their emissive properties are leveraged for visualizing cellular and molecular structures .

Synthetic Chemistry

In synthetic chemistry, the trifluoromethyl group of imidazo[1,2-a]pyrimidine derivatives is introduced using eco-friendly processes. These compounds serve as multi-functionalized structural blocks that are essential for the development of bioactive molecules .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that imidazo[1,2-a]pyrimidine derivatives have been widely used in pharmacological chemistry . They have shown promising and diverse bioactivity, including anticancer properties .

Mode of Action

It is known that imidazo[1,2-a]pyrimidine derivatives interact with their targets in a way that results in various biological activities .

Biochemical Pathways

Imidazo[1,2-a]pyrimidine derivatives are known to influence various biochemical pathways, leading to their diverse bioactivity .

Result of Action

Imidazo[1,2-a]pyrimidine derivatives have shown promising anticancer activity against different human cancer cell lines .

Propiedades

IUPAC Name |

5-(trifluoromethyl)imidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)5-1-2-11-6-12-3-4-13(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFXXXNIQBGBEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=NC2=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

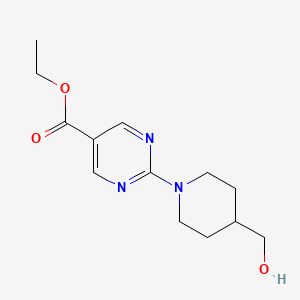

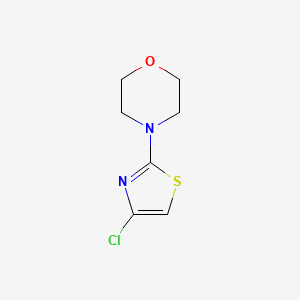

![3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-propanoic acid hydrochloride](/img/structure/B1395890.png)

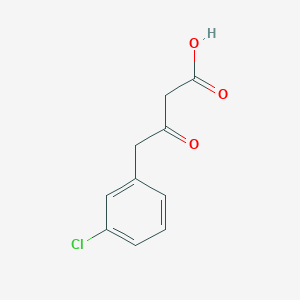

![3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1395895.png)